4-(5-Fluoropyridine-3-carbonyl)morpholine 4-(5-Fluoropyridine-3-carbonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1713492-27-3
VCID: VC7306688
InChI: InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
SMILES: C1COCCN1C(=O)C2=CC(=CN=C2)F
Molecular Formula: C10H11FN2O2
Molecular Weight: 210.208

4-(5-Fluoropyridine-3-carbonyl)morpholine

CAS No.: 1713492-27-3

Cat. No.: VC7306688

Molecular Formula: C10H11FN2O2

Molecular Weight: 210.208

* For research use only. Not for human or veterinary use.

4-(5-Fluoropyridine-3-carbonyl)morpholine - 1713492-27-3

Specification

CAS No. 1713492-27-3
Molecular Formula C10H11FN2O2
Molecular Weight 210.208
IUPAC Name (5-fluoropyridin-3-yl)-morpholin-4-ylmethanone
Standard InChI InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2
Standard InChI Key WARQCUOEZDPWTA-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)C2=CC(=CN=C2)F

Introduction

4-(5-Fluoropyridine-3-carbonyl)morpholine is a synthetic organic compound that combines a morpholine ring with a fluorinated pyridine moiety. This compound is of interest due to its potential applications in pharmaceuticals and materials science, where fluorine incorporation can significantly alter chemical and biological properties . Despite its potential, detailed information on this specific compound is limited, so this article will synthesize available data and provide insights into its structure, synthesis, and potential applications.

Chemical Formula and Molecular Weight

  • Chemical Formula: C10_{10}H10_{10}FN3_{3}O2_{2}

  • Molecular Weight: Approximately 223.20 g/mol

Synthesis

The synthesis of 4-(5-Fluoropyridine-3-carbonyl)morpholine typically involves the reaction of 5-fluoropyridine-3-carboxylic acid or its derivatives with morpholine. This process may utilize coupling agents like carbodiimides or acid chlorides to facilitate the formation of the amide bond .

Synthesis Steps

  • Preparation of 5-Fluoropyridine-3-carboxylic Acid Chloride:

    • React 5-fluoropyridine-3-carboxylic acid with thionyl chloride or phosphorus pentachloride to form the acid chloride.

  • Coupling with Morpholine:

    • React the acid chloride with morpholine in the presence of a base like triethylamine to form the desired amide.

Pharmaceutical Applications

  • Biological Activity: Fluorinated compounds often exhibit enhanced bioavailability and metabolic stability, making them attractive for drug development .

  • Targeted Therapies: The morpholine ring can provide a site for further functionalization, allowing for the design of targeted therapies.

Materials Science Applications

  • Fluorine Effects: The incorporation of fluorine can alter material properties such as hydrophobicity and thermal stability .

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